Ciglitazone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Understanding Insulin Resistance

Ciglitazone belonged to a class of drugs known as thiazolidinediones (TZDs). These medications work by improving the body's sensitivity to insulin, a hormone crucial for regulating blood sugar levels. Research has utilized ciglitazone to investigate the mechanisms by which TZDs enhance insulin action in muscle and fat tissues []. Studies employing ciglitazone have helped scientists understand how these drugs improve insulin signaling pathways, ultimately leading to better control of blood sugar.

Ciglitazone is a compound belonging to the thiazolidinedione class, which was developed by Takeda Pharmaceuticals in the early 1980s. Although it was never marketed as a medication, it is recognized as a prototypical compound for this class of drugs. The chemical formula of ciglitazone is C₁₈H₂₃N₁O₃S, and it has a molecular weight of approximately 333.45 g/mol. This compound is characterized by its selective binding to the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose and lipid metabolism .

Ciglitazone's significance lies in its ability to act as a PPARγ agonist [, ]. PPARγ is a transcription factor involved in regulating various cellular processes, including glucose and lipid metabolism []. By binding to PPARγ, ciglitazone is thought to influence gene expression in a way that improves insulin sensitivity, leading to better blood sugar control [].

Ciglitazone functions primarily as a PPARγ agonist, exhibiting an effective concentration (EC50) of 3.0 µM. Upon binding to PPARγ, it influences various metabolic pathways, including adipogenesis and insulin sensitivity. The compound's mechanism involves the modulation of gene expression related to fat cell differentiation and glucose uptake, although specific

Ciglitazone demonstrates significant biological activity, particularly in its role as an anti-hyperglycemic agent. In vivo studies using ob/ob mice have shown that ciglitazone effectively lowers blood glucose levels. Additionally, it inhibits differentiation and angiogenesis in human umbilical vein endothelial cells (HUVEC) while promoting adipogenesis and decreasing osteoblastogenesis in human mesenchymal stem cells. Notably, ciglitazone also reduces vascular endothelial growth factor (VEGF) production in human granulosa cells, indicating potential applications in conditions like ovarian hyperstimulation syndrome .

Although specific synthetic pathways for ciglitazone are not extensively detailed in available literature, it is synthesized through methods typical for thiazolidinediones. Generally, these methods involve the formation of the thiazolidine ring followed by various functional group modifications to achieve the desired pharmacological properties. The synthesis may include reactions such as condensation and substitution reactions involving aromatic ethers and thioketones .

Despite not being approved for clinical use, ciglitazone has been studied for its potential applications in treating metabolic disorders, particularly type 2 diabetes mellitus. Its ability to enhance insulin sensitivity and influence adipocyte differentiation makes it a candidate for further research into obesity-related conditions. Additionally, its effects on VEGF production suggest possible applications in reproductive health and conditions associated with angiogenesis .

Ciglitazone's interactions primarily involve its binding to PPARγ and subsequent modulation of metabolic pathways. Studies have indicated that ciglitazone can influence the activity of enzymes involved in glucose metabolism and lipid homeostasis. Furthermore, it has been shown to interact with various signaling pathways related to cell differentiation and proliferation, although detailed interaction profiles remain limited .

Ciglitazone shares structural and functional similarities with other thiazolidinediones, notably:

| Compound Name | PPARγ Agonist | Approved Use | Unique Features |

|---|---|---|---|

| Pioglitazone | Yes | Type 2 Diabetes | Fewer side effects; more favorable safety profile |

| Rosiglitazone | Yes | Type 2 Diabetes | Associated with cardiovascular risks |

| Troglitazone | Yes | Type 2 Diabetes | Withdrawn due to hepatotoxicity |

Ciglitazone is unique as it serves as a precursor for understanding the therapeutic potential of thiazolidinediones despite never being marketed itself. Its specific actions on VEGF production and other cellular processes may differentiate it from its analogues .

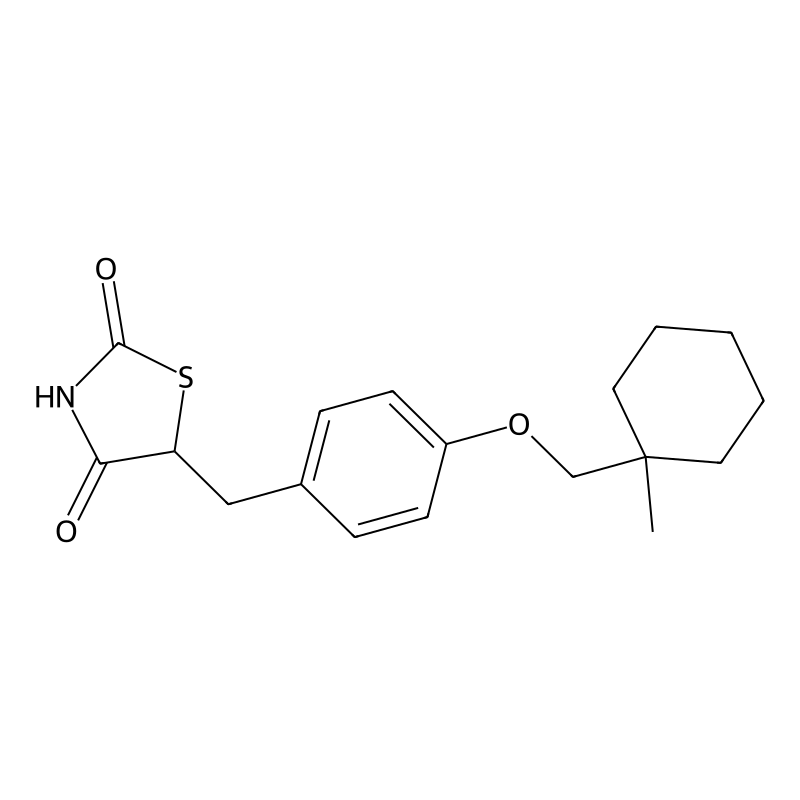

Ciglitazone possesses the molecular formula C₁₈H₂₃NO₃S and exhibits a molecular weight of 333.4 to 333.45 grams per mole [1] [2] [3]. The compound is systematically named as 5-{4-[(1-methylcyclohexyl)methoxy]benzyl}-1,3-thiazolidine-2,4-dione according to International Union of Pure and Applied Chemistry nomenclature standards [2] [4]. The chemical structure consists of a central 1,3-thiazolidine-2,4-dione ring system substituted at position 5 with a 4-[(1-methylcyclohexyl)methoxy]benzyl group [1] [5].

The structural architecture of ciglitazone encompasses three distinct molecular regions: the thiazolidinedione heterocyclic core, the aromatic benzene ring, and the cyclohexyl substituent. The thiazolidinedione ring represents a five-membered saturated heterocycle containing sulfur at position 1, nitrogen at position 3, and carbonyl functional groups at positions 2 and 4 [6]. This core structure serves as the pharmacophoric element responsible for the compound's biological activity [1] [7].

Stereochemically, ciglitazone exists as a racemic mixture containing one defined stereocenter [2] [4]. The stereocenter is located at position 5 of the thiazolidinedione ring, where the benzyl substituent is attached. The compound demonstrates racemic properties with equal proportions of R and S enantiomers under standard conditions [4]. Both enantiomeric forms have been characterized, with the R-enantiomer identified under Chemical Abstracts Service registry number 96207-25-9 [8].

The molecular geometry exhibits a non-planar configuration due to the three-dimensional arrangement of the substituent groups. The 1-methylcyclohexyl moiety adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated rings [9]. The benzyl group provides a flexible linker between the aromatic and aliphatic portions of the molecule, allowing conformational mobility that may be important for biological activity [10].

Physicochemical Properties

Solubility and Stability Profiles

Ciglitazone demonstrates favorable solubility characteristics in organic solvents while exhibiting limited aqueous solubility [3] [11]. The compound shows excellent solubility in dimethyl sulfoxide, achieving concentrations of at least 25 milligrams per milliliter [3] [11]. Similarly, ethanol serves as an effective solvent with comparable solubility levels of 25 milligrams per milliliter or greater [3] [11]. These solubility properties make the compound suitable for various analytical and research applications requiring organic solvent systems.

The stability profile of ciglitazone has been extensively characterized under different storage conditions. Stock solutions prepared in dimethyl sulfoxide demonstrate remarkable stability, maintaining chemical integrity for up to three months when stored at negative twenty degrees Celsius [3] [11]. At room temperature storage, the solid form of ciglitazone remains stable, although refrigerated storage at 2 to 8 degrees Celsius is recommended for optimal long-term preservation [3] [12]. The compound exhibits a tan or white crystalline solid appearance under standard conditions [3] [12].

Thermal properties include a well-defined melting point range of 130 to 131 degrees Celsius [3]. The predicted boiling point has been calculated at 504.5 plus or minus 23.0 degrees Celsius, although this value represents a theoretical estimate based on molecular modeling approaches [3]. The compound demonstrates thermal stability up to its melting point, after which decomposition processes may occur.

Chemical stability studies have indicated that ciglitazone maintains structural integrity under neutral pH conditions. The predicted pKa value of 6.36 plus or minus 0.50 suggests that the compound exists predominantly in its neutral form under physiological pH conditions [3]. This pH stability profile contributes to the compound's suitability for biological applications and pharmaceutical formulations.

Spectroscopic Identification (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared)

Nuclear magnetic resonance spectroscopy provides comprehensive structural identification of ciglitazone through both proton and carbon-13 techniques. Proton nuclear magnetic resonance analysis in deuterated dimethyl sulfoxide reveals characteristic signal patterns that confirm the molecular structure [13] [14]. The spectrum displays signals corresponding to the methylene protons of the thiazolidinedione ring, aromatic protons of the benzyl group, and the complex multipicity patterns arising from the cyclohexyl substituent [13] [14].

The proton nuclear magnetic resonance spectrum exhibits a characteristic singlet at approximately 12.0 parts per million, attributed to the secondary amine proton of the thiazolidinedione ring [14]. This signal appears in the downfield region due to the electron-withdrawing effects of the adjacent carbonyl groups. The methylene protons attached to the thiazolidinedione ring generate a singlet at approximately 4.1 parts per million, integrating for two protons [13] [14]. Aromatic protons typically appear as complex multipicity patterns in the 7.0 to 8.0 parts per million region [13].

Carbon-13 nuclear magnetic resonance spectroscopy provides definitive identification of the carbon framework within ciglitazone. The spectrum displays characteristic signals for the carbonyl carbons of the thiazolidinedione ring, typically appearing in the 160 to 170 parts per million region [15]. The aromatic carbon signals appear in the expected 120 to 140 parts per million range, while aliphatic carbons of the cyclohexyl and methoxy groups appear in the upfield regions [16] [17].

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns useful for structural elucidation. The molecular ion peak appears at mass-to-charge ratio 333, corresponding to the intact molecular ion [1] [3] [4]. Fragmentation patterns reveal characteristic losses associated with the various structural components, including the cyclohexyl group and aromatic substituents [18]. The mass spectral data consistently supports the proposed molecular formula and structural assignment.

Infrared spectroscopy reveals characteristic absorption bands that identify the functional groups present in ciglitazone. The spectrum displays prominent carbonyl stretching vibrations corresponding to the thiazolidinedione ring system [15] [14]. Additional characteristic absorptions include aromatic carbon-hydrogen stretches, nitrogen-hydrogen stretches from the secondary amine, and carbon-oxygen stretching vibrations from the ether linkage [19] [20] [21]. These spectroscopic features provide a molecular fingerprint that enables definitive identification of the compound.

Crystallographic Data and Conformational Analysis

Crystallographic analysis of ciglitazone and related thiazolidinedione compounds reveals important structural features that influence both physical properties and biological activity. The crystalline form of ciglitazone adopts a three-dimensional packing arrangement stabilized by intermolecular hydrogen bonding interactions [22]. These hydrogen bonds typically involve the secondary amine proton of the thiazolidinedione ring and the carbonyl oxygen atoms of adjacent molecules, creating extended networks that contribute to crystal stability.

The conformational analysis of ciglitazone demonstrates significant flexibility in the molecular structure, particularly around the linkage between the thiazolidinedione ring and the benzyl substituent [10] [23]. Molecular modeling studies indicate that the compound can adopt multiple low-energy conformations due to rotation around single bonds. The 1-methylcyclohexyl group maintains its preferred chair conformation across different molecular orientations, providing conformational stability to this portion of the molecule [9].

Structural studies of ciglitazone bound to its biological target, peroxisome proliferator-activated receptor gamma, reveal that the compound can adopt alternate binding modes within the receptor pocket [10]. These conformational variations may contribute to the compound's biological activity profile and provide insights into structure-activity relationships. The flexibility of the benzyl linker allows the molecule to adjust its conformation to optimize interactions with amino acid residues in the binding site.

The dihedral angles between different ring systems in ciglitazone contribute to its overall three-dimensional shape and influence its binding properties. Crystallographic data from related thiazolidinedione compounds suggest that the angle between the aromatic ring and the thiazolidinedione core typically ranges from several degrees to nearly perpendicular orientations [24] [22]. This conformational flexibility represents an important feature that enables the molecule to adapt to different binding environments.

Temperature-dependent structural studies indicate that ciglitazone maintains its conformational preferences across a range of temperatures relevant to biological systems. The compound demonstrates conformational stability under physiological conditions while retaining sufficient flexibility to accommodate binding site requirements. These structural characteristics contribute to the compound's effectiveness as a research tool and its historical importance in the development of thiazolidinedione-based therapeutics.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃NO₃S [1] [2] [3] |

| Molecular Weight | 333.4-333.45 g/mol [1] [2] [3] |

| Melting Point | 130-131°C [3] |

| Solubility in DMSO | ≥25 mg/mL [3] [11] |

| Solubility in Ethanol | ≥25 mg/mL [3] [11] |

| Storage Stability | 3 months at -20°C in DMSO [3] [11] |

| pKa (predicted) | 6.36 ± 0.50 [3] |

| Stereochemistry | Racemic mixture [2] [4] |

| Molecular Ion (m/z) | 333 [1] [3] [4] |

| Spectroscopic Technique | Characteristic Features |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 12.0 ppm (NH), δ 4.1 ppm (CH₂) [13] [14] |

| ¹³C NMR | 160-170 ppm (C=O), 120-140 ppm (aromatic) [16] [17] [15] |

| Mass Spectrometry | Molecular ion at m/z 333 [1] [3] [4] |

| IR Spectroscopy | C=O stretches, N-H, aromatic C-H [19] [20] [21] [15] [14] |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Thyroid hormone like receptors

Peroxisome proliferator-activated receptor (PPAR)

NR1C3 (PPARG) [HSA:5468] [KO:K08530]

Pictograms

Health Hazard

Other CAS

Wikipedia

Dates

Overexpression of tensin homolog deleted on chromosome ten (PTEN) by ciglitazone sensitizes doxorubicin-resistance leukemia cancer cells to treatment

Samira Mashayekhi, Bahman Yousefi, Ehsan Tohidi, Saber Ghazizadeh Darband, Mohammad Mirza-Aghazadeh-Attari, Shirin Sadighparvar, Mojtaba Kaviani, Vahid Shafiei-Irannejad, Hossein Samadi Kafil, Ansar Karimian, Farhad Jadidi-Niaragh, Maryam MajidiniaPMID: 31087712 DOI: 10.1002/jcb.28841

Abstract

Overcoming multidrug resistance (MDR) is a final goal of various recent studies, in which combination of different compounds and conventional chemotherapeutics results in circumventing MDR and hence cancer progression. Therefore, we aimed to investigate the effects of peroxisome proliferator-activated receptors (PPARs)-γ on MDR in doxorubicin-resistant human myelogenous leukemia cells. The effect of doxorubicin on cell viability following treatment with ciglitazone was measured using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay. The activity of P-glycoprotein (P-gp), as one of the membrane transporters, was determined by the rhodamine 123 (Rho 123) assay. Quantitative reverse transcription-polymerase chain reaction (qRT-PCR) and Western blot were used for the measurement of P-gp, and tensin homolog deleted on chromosome ten (PTEN) expression at mRNA and protein, respectively. For evaluation of doxorubicin (DOX)-induced apoptosis by annexin V/PI staining was used. Ciglitazone significantly increases the cytotoxic effects of DOX. In addition, ciglitazone considerably decreased the expression levels and activity of P-gp in DOX-resistant K562 cells. Furthermore, upon the ciglitazone treatment, PTEN expression could be increased in K562/DOX cells in a PPARγ-dependent manner. Moreover, ciglitazone significantly enhanced DOX-induced apoptosis in K562/DOX cells. The combination treatment of K562/DOX leukemia cancer cells with doxorubicin and ciglitazone might be an effective strategy in inducing apoptosis and reversing developed MDR, and more importantly decreasing the adverse side effects of these agents.Study of the interactions between Edaglitazone and Ciglitazone with PPARγ and their antiplatelet profile

Camila Muñoz-Gutiérrez, Cesar Sepúlveda, Julio Caballero, Iván Palomo, Eduardo FuentesPMID: 28757415 DOI: 10.1016/j.lfs.2017.07.031

Abstract

Peroxisome proliferator-activated receptor γ (PPARγ) is a ligand-activated transcription factor with an important role in lipid metabolism, inflammation and cardiovascular diseases. PPARγ ligands have inhibitory effects on platelet aggregation via the cAMP pathway, which may confer them a protective cardioprotective role. Edaglitazone and Ciglitazone are two chemically-similar thiazolidinedione (TZD) drugs that have been described as potent PPARγ agonists; however, Edaglitazone is over 100 times more potent than Ciglitazone. Here, we report a computational study to describe the ligand binding and the experimental antiplatelet profiles of Edaglitazone and Ciglitazone. Both ligands presented similar orientations within the PPARγ binding site. Their polar heads exhibit complex hydrogen bond networks with the residues at arm I pocket, while their hydrophobic tails are oriented inside arm II or the entrance pocket. The bulkier and longer tail of Edaglitazone exhibited additional hydrophobic interactions, explaining its stronger binding to PPARγ supported by binding affinity calculations. On the other hand, both Edaglitazone and Ciglitazone displayed an antiplatelet activity, but only Edaglitazone retained such effect at low concentrations. Furthermore, we evidenced that Edaglitazone increases intraplatelet cAMP levels and prevents PPARγ secretion, explaining its greater antiplatelet activity. Altogether, the more potent PPARγ agonist Edaglitazone seems to be a potent antiplatelet agent.Thiazolidinediones abrogate cervical cancer growth

Beverly R Wuertz, Lindsay Darrah, Justin Wudel, Frank G OndreyPMID: 28219679 DOI: 10.1016/j.yexcr.2017.02.020

Abstract

Peroxisome proliferator-activated receptor gamma (PPAR γ) is activated by thiazolidinedione drugs (TZDs) and can promote anti-cancer properties. We used three TZDs (pioglitazone, rosiglitazone, and ciglitazone) to target cervical cancer cell lines and a nude mouse animal model. Each agent increased activation of PPAR γ, as judged by a luciferase reporter gene assay in three HPV-associated cell lines (CaSki, SiHa, and HeLa cells) while decreasing cellular proliferation in a dose-dependent manner. They also promoted Oil Red O accumulation in treated cell lines and upregulated the lipid differentiation marker adipsin. Interestingly, xenograft HeLa tumors in nude mice treated with 100mg/kg/day pioglitazone exhibited decreased growth compared to control mice or mice treated with standard cervical chemotherapy. In conclusion, TZDs slow tumor cell growth in vitro and in vivo with decreases in cell proliferation and increases in PPAR γ and adipsin. These agents may be interesting treatments or treatment adjuncts for HPV-associated cancers or perhaps even precancerous conditions.Oleic acid in the absence of a PPARγ agonist increases adipogenic gene expression in bovine muscle satellite cells1

Xiang Z Li, Yan Yan, Jun F Zhang, Jian F Sun, Bin Sun, Chang G Yan, Seong H Choi, Bradley J Johnson, Jong K Kim, Stephen B SmithPMID: 31424542 DOI: 10.1093/jas/skz269

Abstract

We hypothesized that oleic acid (OA) in the absence of a thiazolidinedione (i.e., a synthetic peroxisome proliferator-activated receptorγ [PPARγ] agonist) would increase adipogenic gene expression in bovine muscle satellite cells (BSC). The BSC were cultured in differentiation medium containing 10 µM ciglitazone (CI), 100 µM OA, or 100 µM OA plus 10 µM CI (CI-OA). Control (CON) BSC were cultured only in differentiation media (containing 2% horse serum). The presence of myogenin, desmin, and paired box 7 proteins was confirmed in the BSC by immunofluorescence staining, demonstrating that we had isolated myogenic cells. The OA BSC had lesser paired box 3 (Pax3) and myogenic differentiation 1 expression but greater Pax7 and mygogenin (MYOG) expression (P < 0.05), than the CON BSC. The CI BSC had greater Pax3, Pax7, and MYOG expression than CON BSC (P < 0.05), suggesting that CI would promote BSC myogenesis under pro-myogenic conditions (i.e., when cultured with horse serum). However, both the OA and CI treatments upregulated the expression of PPARγ, CCAAT/enhancer-binding protein alpha (C/EBPα) and C/EBPß, sterol regulatory element-binding protein 1, lipoprotein lipase, and glycerol-3-phosphate acyltransferase 3 gene expression, as well as media adiponectin concentration (P < 0.05). The CI, OA, and CI-OA treatments also increased triacylglycerol and lipid droplet accumulation, in spite of upregulation (relative to CON BSC) of adenosine monophosphate-activated protein kinase alpha-1, perilipin 2 (PLIN2), and PLIN3 in BSC and downregulation of G protein-coupled protein receptor 43, acyl-CoA synthetase long chain family member 3, and stearoyl-CoA desaturase (P < 0.05). These results indicate that OA in the absence of a synthetic PPARγ agonist can effectively increase adipogenic gene expression in BSC.Inhibition of ERK activity enhances the cytotoxic effect of peroxisome proliferator-activated receptor γ (PPARγ) agonists in HeLa cells

Ha Kyun Chang, Dae Seong Kim, Jung Jun Chae, Minsun Kim, Jun-Pyo Myong, Keun Ho Lee, Myoung Woo Lee, Tae Chul ParkPMID: 27888104 DOI: 10.1016/j.bbrc.2016.11.122

Abstract

In this study, we examined whether the peroxisome proliferator-activated receptor γ (PPARγ) agonists, ciglitazone (CGZ) and troglitazone (TGZ), induce cell death in human cervical cancer HeLa cells. The cells were treated with a range of CGZ or TGZ doses for 24 or 48 h. Low concentrations of CGZ (≤10 μM) or TGZ (≤20 μM) had no effect on cell viability whereas higher doses induced cell death in a time- and dose-dependent manner as evidenced by the detection of activated caspase-3 and PARP cleavage. Treatment with the PPARγ antagonist GW9662 followed by PPARγ agonists did not increase CGZ- or TGZ-induced cell death, indicating that PPARγ agonists induced HeLa cell death independently of PPARγ. Moreover, ERK1/2 activation was observed at a CGZ concentration of 25 μM and a TGZ concentration of 35 μM, both of which induced cell death. To elucidate the role of ERK1/2 activated by the two PPARγ agonists, the effect of U0126, an inhibitor of ERK1/2, on PPARγ-agonist-induced cell death was examined. Treatment with 10 or 20 μM U0126 followed by CGZ or TGZ induced the down-regulation of ERK1/2 activity and a decrease in Bcl-2 expression accompanied by the collapse of mitochondrial membrane potential, which in turn significantly enhanced CGZ- or TGZ-induced apoptotic cell death. Our results suggest that PPARγ agonists are capable of inducing apoptotic cell death in HeLa cells independently of PPARγ and that inhibition of ERK1/2 activity offers a strategy to enhance the cytotoxicity of PPARγ agonists in the treatment of cervical cancer.Stimulation of PPARα normalizes the skin lipid ratio and improves the skin barrier of normal and filaggrin deficient reconstructed skin

Leonie Wallmeyer, Dominika Lehnen, Natascha Eger, Michaela Sochorová, Lukáš Opálka, Andrej Kováčik, Kateřina Vávrová, Sarah HedtrichPMID: 26472199 DOI: 10.1016/j.jdermsci.2015.09.012

Abstract

Therapeutic options for atopic dermatitis mostly address the symptoms but causal therapies are still missing. Peroxisome proliferator activated receptor (PPAR) agonists exert beneficial effects in patients suffering this disease, whereas the stimulation of PPARα and γ seemed most promising.To elucidate the effects of the PPARα specific agonist WY14643, the PPARγ agonist ciglitazone, and the dual PPARα+γ agonist docosahexaenoic acid (DHA) on the homeostasis and barrier function of filaggrin deficient skin.

The effects of the PPAR agonists on skin differentiation were evaluated via qPCR, Western blot, histological or immunofluorescence staining. Skin lipid organization was determined by ATR-FTIR and lipid composition was analyzed by HPTLC. Ultimately, the skin barrier function was assessed by skin absorption studies using the radioactively labeled compound testosterone.

Significant upregulation of filaggrin after DHA and WY14643 supplementation, but no effect of ciglitazone, on protein and mRNA level was detected. DHA and WY14643, but not ciglitazone, normalized the molar ratio of the main skin barrier lipids to 1:1:1 (free fatty acids:ceramides:cholesterol). Furthermore, DHA and WY14643 supplementation normalized the skin lipid profile in filaggrin deficient skin, but only WY14643 significantly improved the skin barrier function.

Supplementation particularly with the PPARα agonist WY14643 improved the homeostasis and barrier function of filaggrin deficient skin models by normalization of the free fatty acid profile underlining the potential of PPAR agonists for the treatment of filaggrin-associated skin diseases.

A novel polymer-free ciglitazone-coated vascular stent: in vivo and ex vivo analysis of stent endothelialization in a rabbit iliac artery model

Sylvia Otto, Kristin Jaeger, Frank D Kolodgie, Diana Muehlstaedt, Marcus Franz, Sabine Bischoff, Harald Schubert, Hans R Figulla, Renu Virmani, Tudor C PoernerPMID: 27613845 DOI: 10.18632/oncotarget.11584

Abstract

Peroxisome proliferator-activated receptor-gamma (PPARg) agonists have known pleiotropic cardiovascular effects with favourable properties in vascular remodeling, and specifically in suppression of vascular smooth muscle cell proliferation. A novel vascular stent coating using the PPARg ligand ciglitazone (CCS) was investigated regarding its effects on endothelialization after 7 and 28 days.Microporous bare metal stents (BMS) were coated with ciglitazone by ultrasonic flux with a load of 255 μg ciglitazone/stent. SixteenNew Zealand white rabbits, fed a with high cholesterol diet, underwent stent implantation in both iliac arteries. Everolimus-eluting stents (EES) and BMS were comparators. Histology (CD 31 immunostaining, confocal and scanning electron microscopy, morphometry) was performed after 7 and 28 days and by OCT (optical coherence tomography) in vivo after 28 days.

Microscopy showed comparable results with near complete endothelialization in CCS and BMS (%CD31 above stent struts after 7 days: 67.92±36.35 vs. 84.48±23.86; p = 0.55; endothel % above stent struts: 77.22±27.9 vs. 83.89±27.91; p = 0.78). EES were less endothelialized with minimal fibrin deposition, not found in BMS and CCS (% CD 31 above struts after 28 days, BMS: 100.0±0.0 vs. EES: 95.9±3.57 vs. CCS: 100.0±0.0; p = 0.0292). OCT revealed no uncovered struts in all stents after 28 days.

Polymer-free coating with ciglitazone, a PPARg agonist is feasible and stable over time. Our data prove unimpaired endothelial coverage of a ciglitazone-coated vascular stent system by histology and OCT. Thus, this PPARg agonist coating deserves further investigation to evaluate its potency on local neointimal suppression.

Functional activation of PPARγ in human upper aerodigestive cancer cell lines

Simon K Wright, Beverly R Wuertz, George Harris, Raed Abu Ghazallah, Wendy A Miller, Patrick M Gaffney, Frank G OndreyPMID: 26999671 DOI: 10.1002/mc.22479

Abstract

Upper aerodigestive cancer is an aggressive malignancy with relatively stagnant long-term survival rates over 20 yr. Recent studies have demonstrated that exploitation of PPARγ pathways may be a novel therapy for cancer and its prevention. We tested whether PPARγ is expressed and inducible in aerodigestive carcinoma cells and whether it is present in human upper aerodigestive tumors. Human oral cancer CA-9-22 and NA cell lines were treated with the PPAR activators eicosatetraynoic acid (ETYA), 15-deoxy-δ- 12,14-prostaglandin J2 (PG-J2), and the thiazolidinedione, ciglitazone, and evaluated for their ability to functionally activate PPARγ luciferase reporter gene constructs. Cellular proliferation and clonogenic potential after PPARγ ligand treatment were also evaluated. Aerodigestive cancer specimens and normal tissues were evaluated for PPARγ expression on gene expression profiling and immunoblotting. Functional activation of PPARγ reporter gene constructs and increases in PPARγ protein were confirmed in the nuclear compartment after PPARγ ligand treatment. Significant decreases in cell proliferation and clonogenic potential resulted from treatment. Lipid accumulation was induced by PPARγ activator treatment. 75% of tumor specimens and 100% of normal control tissues expressed PPARγ RNA, and PPARγ protein was confirmed in 66% of tumor specimens analyzed by immunoblotting. We conclude PPARγ can be functionally activated in upper aerodigestive cancer and that its activation downregulates several features of the neoplastic phenotype. PPARγ expression in human upper aerodigestive tract tumors and normal cells potentially legitimizes it as a novel intervention target in this disease. © 2016 Wiley Periodicals, Inc.Protective effect of arachidonic acid and linoleic acid on 1-methyl-4-phenylpyridinium-induced toxicity in PC12 cells

Kim San TangPMID: 25522984 DOI: 10.1186/1476-511X-13-197

Abstract

Parkinson's disease is a neurodegenerative disorder that is being characterized by the progressive loss of dopaminergic neurons of the nigrostriatal pathway in the brain. The protective effect of omega-6 fatty acids is unclear. There are lots of contradictions in the literature with regard to the cytoprotective role of arachidonic acid. To date, there is no solid evidence that shows the protective role of omega-6 fatty acids in Parkinson's disease. In the current study, the potential of two omega-6 fatty acids (i.e. arachidonic acid and linoleic acid) in alleviating 1-methyl-4-phenylpyridinium (MPP+)-induced cytotoxicity in PC12 cells was examined.Cultured PC12 cells were either treated with MPP+ alone or co-treated with one of the omega-6 fatty acids for 1 day. Cell viability was then assessed by using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Cells treated with 500 μM MPP+ for a day reduced cell viability to ~70% as compared to control group. Linoleic acid (50 and 100 μM) significantly reduced MPP+-induced cell death back to ~85-90% of the control value. The protective effect could be mimicked by arachidonic acid, but not by ciglitazone.

Both linoleic acid and arachidonic acid are able to inhibit MPP+-induced toxicity in PC12 cells. The protection is not mediated via peroxisome proliferator-activated receptor gamma (PPAR-γ). Overall, the results suggest the potential role of omega-6 fatty acids in the treatment of Parkinson's disease.